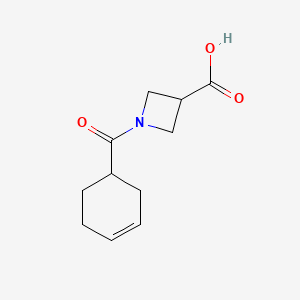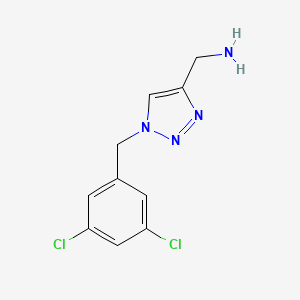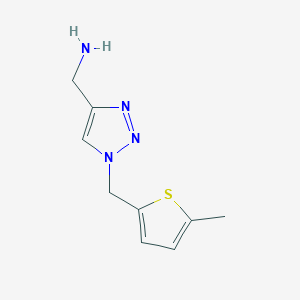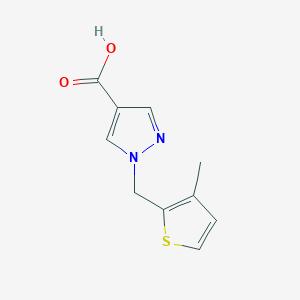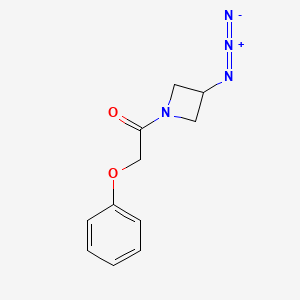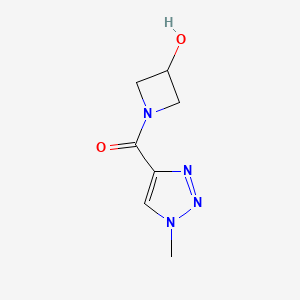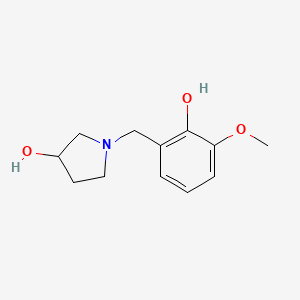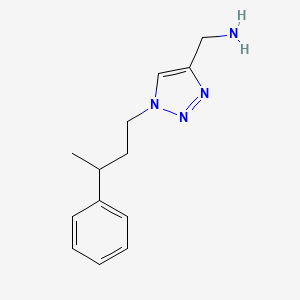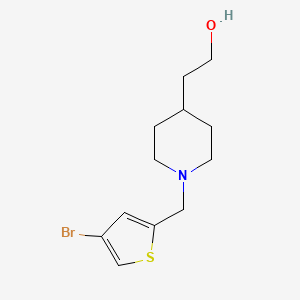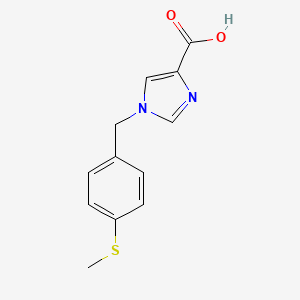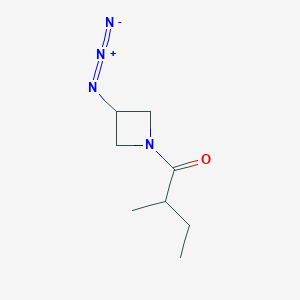
1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one, also known as 3-Azidoazetidine-1-yl-2-methylbutan-1-one or 3-AzA-MMB, is a novel chemical compound that has recently been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. 3-AzA-MMB is a member of the azetidine family of compounds, which are cyclic, three-membered heterocycles containing a nitrogen atom and two carbon atoms. The unique structure of 3-AzA-MMB provides a platform for the synthesis of a variety of other compounds, such as chiral molecules and prodrugs, which may have potential therapeutic applications.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Pharmacological Evaluation
Microwave-assisted synthesis techniques have been employed to create nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which have shown promising antibacterial and antifungal activities. This method offers a rapid and efficient route for producing pharmacologically active compounds (Mistry & Desai, 2006).
Synthesis for Antibiotic Development
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development, showcases the application of azetidine-based compounds in creating potent antibiotics for veterinary use. This highlights the role of azetidine derivatives in the pharmaceutical industry (Fleck et al., 2003).
Antileishmanial Activity
The synthesis of azetidin-2-ones has been explored for their potential antileishmanial activity, demonstrating the applicability of such compounds in developing treatments for parasitic infections. This research underscores the therapeutic potential of azetidine derivatives in addressing neglected tropical diseases (Singh et al., 2012).
Continuous Manufacturing Route Development
The development of a continuous manufacturing route for azetidine derivatives for use in drug development projects illustrates the importance of these compounds in the pharmaceutical industry. This approach emphasizes the need for safe and efficient production methods for drug precursors (Karlsson et al., 2017).
Antimicrobial Agent Synthesis
Novel azetidin-2-ones have been synthesized and evaluated as potential antimicrobial agents, showcasing the application of azetidine derivatives in combating microbial resistance and developing new therapeutic options (Ansari & Lal, 2009).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-6(2)8(13)12-4-7(5-12)10-11-9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOGUFVABWLWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



